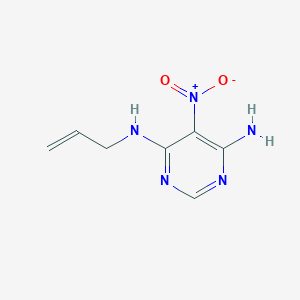

5-nitro-N4-(prop-2-en-1-yl)pyrimidine-4,6-diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It forms the basis for several important derivatives with wide-ranging biological significance .

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves condensation of malonic acid diesters with guanidine . The substituents linked to the ring carbon and nitrogen atoms can greatly influence the reactivity of these compounds .Molecular Structure Analysis

Pyrimidine is a six-membered ring with two nitrogen atoms. The position and nature of substituents on the ring can greatly influence the properties of the resulting compound .Chemical Reactions Analysis

The reactivity of pyrimidine derivatives can be influenced by the substituents linked to the ring carbon and nitrogen atoms . These compounds can undergo a variety of chemical reactions, including unexpected synthetic routes .Physical And Chemical Properties Analysis

The physical and chemical properties of a pyrimidine derivative can vary widely depending on its specific structure and substituents .Scientific Research Applications

- Application : N4-allyl-5-nitropyrimidine-4,6-diamine can serve as a precursor for structurally diverse purine libraries. Researchers can explore its reactivity with primary amines to generate novel disubstituted dialkyl/arylamine pyrimidines, which may lead to new drug candidates .

- Application : Investigate the antiproliferative activity of N4-allyl-5-nitropyrimidine-4,6-diamine against cancer cell lines. Assess its potential as a lead compound for developing targeted therapies .

- Application : Explore the use of N4-allyl-5-nitropyrimidine-4,6-diamine as a starting material for the synthesis of functionalized pyrimidine derivatives. Investigate its reactivity in various reactions, such as nitration and reduction, to create novel compounds .

- Application : Conduct computational studies to elucidate the unexpected reaction observed during the aminolysis of 6-alkoxy-4-chloro-5-nitropyrimidines. Investigate pre-reactive molecular complexes, transition states, and Meisenheimer intermediates to gain insights into the reaction pathway .

- Application : Explore the modification of N4-allyl-5-nitropyrimidine-4,6-diamine with fluorescent or radiolabeled tags. Evaluate its potential as a molecular imaging agent for specific cellular targets .

- Application : Investigate the pesticidal or herbicidal properties of N4-allyl-5-nitropyrimidine-4,6-diamine. Assess its efficacy in controlling pests or weeds in agricultural settings .

Medicinal Chemistry and Drug Discovery

Antiproliferative Activity

Materials Science and Organic Synthesis

Computational Chemistry and Mechanistic Studies

Biomedical Imaging and Labeling

Agrochemical Research

Mechanism of Action

While the specific mechanism of action for “5-nitro-N4-(prop-2-en-1-yl)pyrimidine-4,6-diamine” is not available, pyrimidine derivatives have been found to exhibit a broad range of biological activities . For example, some pyrimidine derivatives have been found to inhibit replication of a broad range of viruses .

Safety and Hazards

Future Directions

properties

IUPAC Name |

5-nitro-4-N-prop-2-enylpyrimidine-4,6-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N5O2/c1-2-3-9-7-5(12(13)14)6(8)10-4-11-7/h2,4H,1,3H2,(H3,8,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNCICVPPIIKUIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC1=NC=NC(=C1[N+](=O)[O-])N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N4-allyl-5-nitropyrimidine-4,6-diamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{2-[4-(2-methoxybenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine](/img/structure/B6582523.png)

![2-{[5-(2,4-dimethylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B6582524.png)

![3-(4-chlorophenyl)-5-methyl-2,4-dioxo-N-(2-phenylethyl)-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B6582537.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-1-[(3-chlorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B6582546.png)

![N-(4-methoxyphenyl)-2,4-dioxo-3-propyl-1,3,8-triazaspiro[4.5]decane-8-carboxamide](/img/structure/B6582557.png)

![3-ethyl-8-(4-methoxy-2,3-dimethylbenzenesulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6582564.png)

![N-cycloheptyl-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide](/img/structure/B6582566.png)

![N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B6582577.png)

![N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzamide](/img/structure/B6582580.png)

![2-(4-chlorobenzoyl)-6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6582588.png)

![(3Z)-3-[(2-fluorophenyl)imino]-3H-benzo[f]chromene-2-carboxamide](/img/structure/B6582596.png)

![1-(naphthalene-1-carbonyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole](/img/structure/B6582617.png)